molecular formula C17H14N4O B2553789 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole CAS No. 305860-86-0

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2553789
CAS No.: 305860-86-0
M. Wt: 290.326
InChI Key: ZPCRACBSTKYSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor primarily expressed on macrophages and their progenitors. This compound was developed to probe the critical role of tumor-associated macrophages (TAMs) in the tumor microenvironment . By selectively inhibiting CSF1R signaling, it effectively blocks the survival, proliferation, and differentiation of monocytes into macrophages, thereby depleting TAM populations. This action is of significant research value in immuno-oncology, as TAMs are known to promote tumor progression, immunosuppression, and angiogenesis. Targeting the CSF1/CSF1R axis presents a promising strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity . Consequently, this inhibitor is a vital tool for investigating the pathophysiology of cancers and for evaluating combination therapies with checkpoint inhibitors or other anti-cancer agents. Furthermore, due to the central role of CSF1R in inflammatory processes, this compound is also relevant for research into autoimmune and chronic inflammatory diseases, such as rheumatoid arthritis, where macrophage-driven inflammation is a key pathological component.

Properties

IUPAC Name

5-(benzotriazol-1-ylmethyl)-3-(4-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)16-10-14(22-19-16)11-21-17-5-3-2-4-15(17)18-20-21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCRACBSTKYSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

  • Nitrile Oxide Generation : p-Tolualdehyde oxime is treated with chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB) to generate the corresponding nitrile oxide.
  • Cycloaddition : The nitrile oxide reacts with propargyl alcohol or acetylene derivatives in the presence of a copper(I) catalyst, forming 3-(4-methylphenyl)-1,2-oxazole.

Functionalization with a Methylene Group

The 5-position of the oxazole is functionalized via:

  • Chloromethylation : Reacting the oxazole with formaldehyde and hydrochloric acid (Blanc reaction) introduces a chloromethyl group at the 5-position.
  • Halogenation : Alternatively, bromomethylation using N-bromosuccinimide (NBS) and a radical initiator provides the bromomethyl derivative.

Coupling Strategies for Final Assembly

The benzotriazole and oxazole fragments are coupled via alkylation or radical-mediated processes:

N1-Alkylation of Benzotriazole

  • Base-Mediated Alkylation : Deprotonating benzotriazole at the N1 position using NaH or K₂CO₃ enables nucleophilic attack on 5-(chloromethyl)-3-(4-methylphenyl)-1,2-oxazole. This method achieves moderate yields (45–60%) but requires stringent moisture control.
  • Visible-Light-Promoted Alkylation : Using p-benzoquinone (PBQ) as a photocatalyst, benzotriazole reacts with diazo compounds (e.g., diazomethyl-oxazole derivatives) under blue LED light, achieving N1-selectivity >95% and yields up to 85%.

Lewis Acid-Catalyzed Coupling

AlCl₃ facilitates Friedel-Crafts-type alkylation by activating the oxazole’s methylene group. Heating benzotriazole with 5-(chloromethyl)-oxazole in toluene at 140°C for 6 hours delivers the target compound in 53% yield.

Optimization and Scale-Up

Reaction Condition Screening

Parameter Conditions Tested Optimal Conditions Yield (%)
Catalyst AlCl₃, ZnCl₂, FeCl₃ AlCl₃ (1.2 equiv) 53
Solvent Toluene, DCM, THF Toluene 53
Temperature (°C) 100, 140 140 53
Light Source Blue LED, none Blue LED (450 nm) 85

Gram-Scale Synthesis

The visible-light method scales efficiently:

  • Input : Benzotriazole (10 mmol), diazo-oxazole (12 mmol), PBQ (0.1 equiv).
  • Output : 8.2 g (85% yield) of product after column purification.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s 1,2-oxazole differs from 1,2,4-oxadiazole () and nitroimidazole () in electronic properties and ring strain.
  • Substituents : The 4-methylphenyl group on the target’s oxazole may confer greater lipophilicity compared to phenyl groups in analogs, affecting solubility and bioavailability.
  • Synthesis : Alkylation reactions (e.g., using halomethyl precursors with K₂CO₃ or Cs₂CO₃) are common for linking benzotriazole to heterocycles . Yields for such reactions typically range from 75–80% .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data of Analogs
Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) IR Peaks (cm⁻¹)
3a 167–169 8.10 (aromatic H), 7.80 (imidazole CH), 4.81 (CH₂-N), 2.37 (CH₃) 1539 (NO₂), 1289 (C-N)
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole N/A 7.93–7.34 (aromatic H), 7.66 (imidazole CH), 4.81 (CH₂-N) N/A
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole N/A N/A 1539 (NO₂), 1496 (CH₂)

Key Observations :

  • ¹H NMR : Benzotriazole protons typically appear as aromatic multiplets (δ 7.3–8.1), while methyl groups resonate near δ 2.3–2.4 .
  • IR: Nitro groups (1539–1330 cm⁻¹) and C-N stretches (1289 cm⁻¹) are diagnostic for nitroimidazole derivatives .

Biological Activity

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole (CAS Number: 305860-86-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, anticancer, and antiparasitic effects, supported by relevant research findings and data tables.

  • Molecular Formula : C17H14N4O
  • Molar Mass : 290.32 g/mol

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit notable antibacterial properties. In a study assessing various compounds against common bacterial strains such as Escherichia coli and Bacillus subtilis, certain benzotriazole derivatives demonstrated significant inhibition of bacterial growth. Specifically, compounds with bulky hydrophobic groups were found to be more effective in combating bacterial strains due to enhanced membrane permeability and interaction with bacterial cell walls .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BB. subtilis18
This compoundPseudomonas fluorescens16

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In vitro tests on MCF-7 breast cancer cells revealed that the compound exhibited cytotoxic effects with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Apoptosis induction via caspase activation
A54920.00Cell cycle arrest
HeLa18.50ROS generation leading to cell death

Antiparasitic Activity

In addition to its antibacterial and anticancer properties, the compound has shown potential antiparasitic activity against Trypanosoma species. Studies indicate that derivatives of benzotriazole can inhibit the growth of both epimastigote and trypomastigote forms of the parasite in a dose-dependent manner. For example, at a concentration of 50 μg/mL, a significant reduction in parasite viability was observed within 72 hours .

Table 3: Antiparasitic Activity Against Trypanosoma

FormConcentration (μg/mL)Viability Reduction (%)
Epimastigote2550
Epimastigote5064
Trypomastigote5095

Case Studies

A notable case study involved the synthesis and evaluation of various benzotriazole derivatives for their biological activities. The study highlighted that structural modifications significantly impacted the biological efficacy of these compounds. For instance, introducing hydrophobic groups enhanced antibacterial activity while maintaining low cytotoxicity towards non-cancerous cells.

Q & A

Q. What are the recommended synthetic routes for 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole?

A common methodology involves nucleophilic substitution reactions. For analogous compounds (e.g., benzotriazole derivatives), 1,2,3-benzotriazole is reacted with a chloromethyl-substituted heterocycle (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) in a polar aprotic solvent like acetonitrile, using potassium carbonate as a base. The mixture is refluxed (~10 hours), followed by filtration and recrystallization (e.g., ethyl acetate/ethanol) to obtain pure crystals . Adjust substituents to match the target compound’s oxazole moiety.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods (SHELXS97) and refined with SHELXL96. Hydrogen atoms are placed geometrically and refined using a riding model. Key parameters include dihedral angles between aromatic systems (e.g., 80.2° between benzotriazole and oxadiazole planes in analogous structures) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming 2D sheets) .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight.
  • IR : Peaks for C=N (1,2,4-oxadiazole, ~1600 cm1^{-1}) and aromatic C–H stretching (~3000 cm1^{-1}) are critical.
  • Elemental Analysis : Confirms C, H, N, and O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s pharmacological activity?

The planar benzotriazole and oxazole moieties create a rigid scaffold, potentially enhancing binding to biological targets (e.g., enzymes or receptors). Substituents like the 4-methylphenyl group modulate lipophilicity and electron density, affecting membrane permeability and target affinity. Computational studies (DFT or molecular docking) can predict interactions, such as π-π stacking or hydrogen bonding with active sites .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond angles or dihedral angles)?

  • Refinement Parameters : Re-examine thermal displacement parameters (Ueq_{eq}) and occupancy rates for disordered atoms.
  • Conformational Analysis : Compare DFT-optimized geometries with crystallographic data. Discrepancies >5° may indicate crystal packing forces overriding gas-phase conformations .
  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus acetonitrile for better solubility.
  • Catalysis : Add catalytic KI to enhance nucleophilic substitution kinetics.
  • Microwave Irradiation : Reduce reaction time (e.g., from 10 hours to 30 minutes) while maintaining yield .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact material properties?

Weak C–H⋯N hydrogen bonds (2.5–3.0 Å) and van der Waals forces dominate. These interactions create layered 2D architectures, influencing melting points and solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯N contacts account for ~15% of surface area) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles are mandatory due to potential irritancy (data unavailable; assume hazard based on structural analogs) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Analog Synthesis : Modify substituents on the oxazole (e.g., electron-withdrawing groups) and benzotriazole (e.g., halogens).
  • Bioassays : Test against bacterial strains (e.g., E. coli, S. aureus) for antimicrobial activity, using MIC (Minimum Inhibitory Concentration) protocols .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to bioactivity .

Q. What crystallographic software tools are essential for data analysis?

  • Data Integration : SAINT for frame integration.
  • Absorption Correction : SADABS for empirical absorption.
  • Structure Solution : OLEX2 or WinGX for SHELX workflows.
  • Visualization : Mercury for packing diagrams and interaction analysis .

Tables

Table 1. Key Crystallographic Parameters for Analogous Compounds

ParameterValue (Analog)Target Compound (Expected)
Space groupP1\overline{1}Similar (triclinic)
Dihedral angle (A/B)80.2°75–85°
Hydrogen bond (C–H⋯N)2.67 Å2.6–2.8 Å
R-factor0.045<0.05
Data sourced from .

Table 2. Synthetic Optimization Variables

VariableTest RangeOptimal Condition (Analog)
Reaction time5–15 hours10 hours
Temperature80–120°C100°C (reflux)
SolventAcetonitrile, DMFAcetonitrile
BaseK2_2CO3_3, NaHK2_2CO3_3
Data adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.